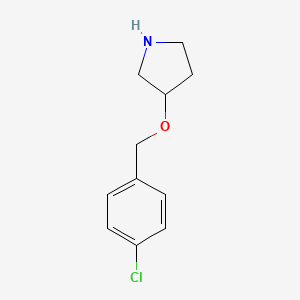

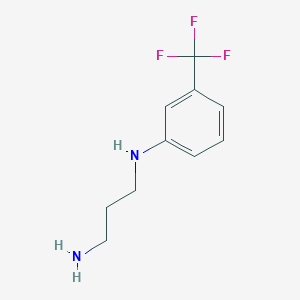

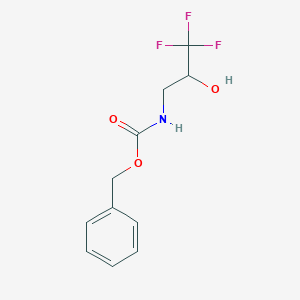

n1-(3-Trifluoromethylphenyl)-1,3-propanediamine

Overview

Description

“N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been identified as a promising scaffold for the development of novel protein kinase inhibitors . These inhibitors are able to target the inactive conformation of the vascular endothelial growth factor receptor, which is a common approach for cancer treatment .

Synthesis Analysis

The synthesis of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” involves the introduction of different amines into the carbonyl groups of phthalic acids . This process is carried out to study their potential anti-kinase activity by molecular modeling and molecular docking . The intermediates 2-amino substituted benzothiazoles are obtained by cyclization of substituted aniline with ammonium thiocynate .Molecular Structure Analysis

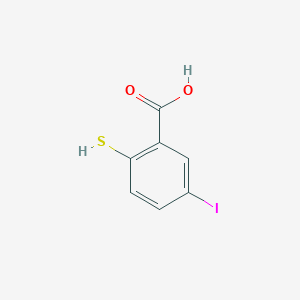

The molecular structure of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” has been studied using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis

The chemical reactions involving “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” have been studied in silico against various cancer-related protein kinases . The inhibitory activity of the designed structures was compared with that of known inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” include its IUPAC name, N1- [3- (trifluoromethyl)phenyl]-1,2-benzenediamine, and its Inchi Code, 1S/C13H11F3N2/c14-13 (15,16)9-4-3-5-10 (8-9)18-12-7-2-1-6-11 (12)17/h1-8,18H,17H2 .Mechanism of Action

properties

CAS RN |

124438-61-5 |

|---|---|

Product Name |

n1-(3-Trifluoromethylphenyl)-1,3-propanediamine |

Molecular Formula |

C10H13F3N2 |

Molecular Weight |

218.22 g/mol |

IUPAC Name |

N'-[3-(trifluoromethyl)phenyl]propane-1,3-diamine |

InChI |

InChI=1S/C10H13F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,5-6,14H2 |

InChI Key |

HUYFCKLROMLURG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NCCCN)C(F)(F)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B8768546.png)